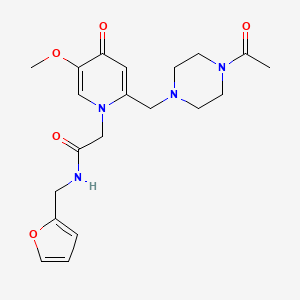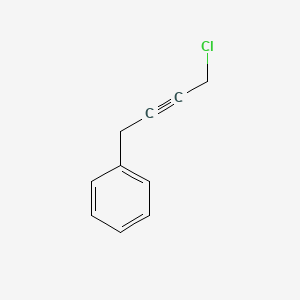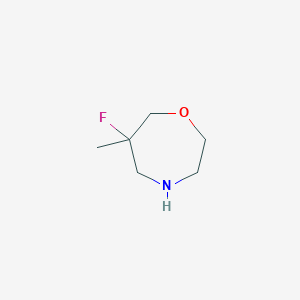
(S)-6,7-Difluorochroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6,7-Difluorochroman-4-amine, also known as S-DFCA, is an important chemical compound used in a variety of scientific research applications. It is a chiral amine, meaning it has two mirror-image forms (enantiomers) that are non-superimposable. As a result, S-DFCA can be used to study the effects of chirality on biological processes. It is a versatile compound that has a wide range of applications in the laboratory, including drug synthesis, enzyme studies, and biochemistry.
Aplicaciones Científicas De Investigación
Catalyst Development for Amine Synthesis
One significant application of similar fluorinated compounds is in the development of catalysts for the synthesis of amines. Cobalt nanoparticles derived from a metal-organic framework (MOF) have shown broad effectiveness as reductive amination catalysts. These catalysts facilitate the synthesis of primary, secondary, tertiary, and N-methylamines by coupling carbonyl compounds (aldehydes and ketones) with ammonia, amines, or nitro compounds under scalable conditions. This advancement offers cost-effective access to a wide range of amines, amino acid derivatives, and complex drug targets (Jagadeesh et al., 2017).
Drug Development and Material Science
In the realm of drug development and material science, the manipulation of amines' physicochemical properties through fluorination is paramount. A practical, catalyst-free reductive trifluoroethylation reaction of free amines presents a method with remarkable functional group tolerance. This process uses trifluoroacetic acid as a stable and inexpensive fluorine source, providing access to medicinally relevant functionalized tertiary β-fluoroalkylamine cores. Such advancements are crucial for the synthesis of pharmaceuticals and materials with specific properties (Andrews et al., 2017).
Biobased Amines for Polymers
The search for sustainable materials has led to the exploration of biobased amines. These compounds serve as key monomers for the synthesis of polyamides, polyureas, and polyepoxides, which are increasingly important in various applications such as automotive, aerospace, and health. Despite the limited availability of natural amines, significant research efforts are directed toward synthesizing biobased primary and secondary amines from carbohydrates, terpenes, or oleochemical sources. This approach aims to develop materials with reduced environmental impact while maintaining or enhancing the performance characteristics of their petroleum-based counterparts (Froidevaux et al., 2016).
Photocatalysis in Organic Synthesis
Fluorinated compounds also play a crucial role in photocatalysis, particularly in organic synthesis. Graphene-based photocatalysts, for instance, have been developed for the reduction of nitro compounds to amines. This method is environmentally friendly and offers a potent strategy for synthesizing drugs, biologically active molecules, and polymers. The use of graphene derivatives in catalyst synthesis enhances the reduction rate of nitro compounds, showcasing the versatility and efficiency of these catalysts in producing a wide range of amines (Nasrollahzadeh et al., 2020).
Propiedades
IUPAC Name |
(4S)-6,7-difluoro-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQOIXARHKVMLS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@H]1N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6,7-Difluorochroman-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2825931.png)

![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2825935.png)

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)

![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2825943.png)



![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2825951.png)